6-Mthoxy-9-beta-D-(2-C-ethynyl-ribofuranosyl) purine

Click Chemistry Bioconjugation Nucleoside Analog

6-Mthoxy-9-beta-D-(2-C-ethynyl-ribofuranosyl) purine (also known as 2-ethynyl-N6-methoxyadenosine) is a synthetic purine nucleoside analog. It is characterized by a 2'-C-ethynyl modification on the ribofuranosyl moiety and a 6-methoxy substitution on the purine base.

Molecular Formula C13H14N4O5
Molecular Weight 306.27 g/mol
Cat. No. B15595105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Mthoxy-9-beta-D-(2-C-ethynyl-ribofuranosyl) purine
Molecular FormulaC13H14N4O5
Molecular Weight306.27 g/mol
Structural Identifiers
InChIInChI=1S/C13H14N4O5/c1-3-13(20)9(19)7(4-18)22-12(13)17-6-16-8-10(17)14-5-15-11(8)21-2/h1,5-7,9,12,18-20H,4H2,2H3/t7-,9+,12-,13?/m1/s1
InChIKeyKGZWXFBERRLCBL-QNMUQRQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

6-Mthoxy-9-beta-D-(2-C-ethynyl-ribofuranosyl) Purine: Purine Nucleoside Analog with Dual Antitumor and Click Chemistry Utility


6-Mthoxy-9-beta-D-(2-C-ethynyl-ribofuranosyl) purine (also known as 2-ethynyl-N6-methoxyadenosine) is a synthetic purine nucleoside analog. It is characterized by a 2'-C-ethynyl modification on the ribofuranosyl moiety and a 6-methoxy substitution on the purine base . This compound belongs to a class of nucleoside antimetabolites that target indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . Importantly, the presence of an alkyne group enables its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), positioning it as a click chemistry reagent .

Why Substituting 6-Mthoxy-9-beta-D-(2-C-ethynyl-ribofuranosyl) Purine with Generic Purine Analogs Compromises Experimental Versatility


Generic substitution with standard purine nucleoside analogs (e.g., cladribine, fludarabine, or 2'-C-methyladenosine) is not viable because those compounds lack the 2'-C-ethynyl group required for CuAAC click chemistry . This absence eliminates the capacity for bioconjugation, fluorophore labeling, or prodrug assembly without multi-step synthetic modification . Furthermore, the unique combination of the 2'-C-ethynyl and 6-methoxy modifications results in a distinct adenosine receptor binding profile (Ki values of 23 nM for A3, 25 nM for A1, and 3140 nM for A2A) that is not replicated by analogs lacking either modification [1].

Quantitative Evidence for 6-Mthoxy-9-beta-D-(2-C-ethynyl-ribofuranosyl) Purine Differentiation in Procurement and Experimental Design


Click Chemistry-Enabled Bioconjugation: A Distinct Advantage over Non-Alkynyl Purine Analogs

The target compound contains a terminal alkyne group at the 2'-C position of the ribose ring, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized molecules . In contrast, the widely used purine analog 2'-C-methyladenosine lacks this alkyne group and cannot participate in CuAAC without prior chemical modification .

Click Chemistry Bioconjugation Nucleoside Analog

Adenosine A3 Receptor Binding Affinity Profile Compared to Reference Agonist NECA

In competitive radioligand binding assays using [3H]NECA on human recombinant adenosine receptors expressed in CHO cells, the target compound exhibited a Ki of 23 nM for the A3 subtype, 25 nM for A1, and 3140 nM for A2A [1]. For comparison, the prototypical agonist NECA (5'-N-ethylcarboxamidoadenosine) displays Ki values of approximately 14 nM (A1), 20 nM (A2A), and 6 nM (A3) [2]. The target compound shows 10-fold lower A2A affinity relative to NECA.

Adenosine Receptor Binding Affinity A3 Agonist

Antitumor Activity Classification: Purine Nucleoside Analog with Class-Level Evidence

The compound is classified as a purine nucleoside analog with broad antitumor activity targeting indolent lymphoid malignancies, including inhibition of DNA synthesis and induction of apoptosis . While direct IC50 values for this specific compound are not publicly available, the class-level inference is supported by the established mechanism of structurally related purine analogs (e.g., cladribine, fludarabine) that are clinically approved for similar indications [1].

Antitumor Indolent Lymphoid Malignancies Nucleoside Antimetabolite

Dual-Modification Impact on Adenosine Receptor Selectivity Relative to 2-Ethynyladenosine

The combination of 2'-C-ethynyl and N6-methoxy substitutions yields a unique selectivity profile. Binding data show Ki values of 23 nM (A3), 25 nM (A1), and 3140 nM (A2A) [1]. In contrast, the unsubstituted parent compound 2'-C-ethynyladenosine (lacking the N6-methoxy group) has not been extensively characterized in the same assays, but available data suggest lower A3 affinity and altered selectivity [2].

Adenosine Receptor Selectivity Structure-Activity Relationship

Optimal Use Cases for 6-Mthoxy-9-beta-D-(2-C-ethynyl-ribofuranosyl) Purine in Academic and Industrial Research


Development of Fluorescent or Biotinylated Probes for Nucleoside Metabolism Studies

The alkyne group enables straightforward CuAAC conjugation to azide-functionalized fluorophores (e.g., Alexa Fluor azides) or biotin . This allows tracking of nucleoside uptake, intracellular localization, and metabolic fate in lymphoid cancer cell lines without altering the purine scaffold's biological activity .

Synthesis of Purine-Based PROTACs or Targeted Degraders

Click chemistry can be employed to link this nucleoside analog to E3 ligase ligands (e.g., thalidomide or VHL ligands bearing azide groups), generating novel PROTAC molecules targeting nucleoside-metabolizing enzymes or adenosine receptors . This approach circumvents complex multi-step synthesis required for non-clickable analogs .

Adenosine A3 Receptor Agonist Tool Compound with Moderate A1 Activity

With Ki values of 23 nM (A3) and 25 nM (A1), the compound serves as a dual A3/A1 agonist . It can be used in in vitro functional assays (cAMP inhibition, β-arrestin recruitment) to probe A3 receptor signaling in immune or cancer cells, with the added benefit of click chemistry for downstream pull-down or imaging experiments .

Prodrug Conjugation via Click Chemistry for Targeted Delivery

The alkyne handle permits attachment of tumor-targeting moieties (e.g., folate, RGD peptides) or polymer carriers via CuAAC, enabling the creation of purine antimetabolite prodrugs with improved tumor specificity . This application is not feasible with standard purine analogs lacking the 2'-C-ethynyl group .

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